molecular formula C17H20N2O4 B4412366 Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4412366
M. Wt: 316.35 g/mol
InChI Key: CPFARFZYCSMWJO-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine carboxylate derivative characterized by a 3,4-dimethylphenyl carbamoyl group at the 4-position and a methyl ester at the 3-position.

Properties

IUPAC Name

methyl 4-[(3,4-dimethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-9-5-6-12(7-10(9)2)19-16(21)13-8-14(20)18-11(3)15(13)17(22)23-4/h5-7,13H,8H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFARFZYCSMWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=C2C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the dimethylphenyl group. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: This step often involves coupling reactions such as Suzuki–Miyaura coupling.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acylation, methylation, and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

Methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Substituent (R) Ester Group Molecular Formula Key Properties/Applications
Target Compound 3,4-Dimethylphenyl Methyl C₁₈H₂₀N₂O₄ Hypothetical enhanced lipophilicity and steric hindrance due to dimethyl substitution .
Methyl 4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 4-Fluorophenyl Methyl C₁₆H₁₅FN₂O₄ Increased metabolic stability; fluorine’s electron-withdrawing effects may influence binding.
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 4-Chlorophenyl Ethyl C₁₆H₁₇ClN₂O₃ Higher lipophilicity; chloro group may enhance membrane permeability.
Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate 4-Cyanophenyl Ethyl C₁₆H₁₆N₂O₃ Strong electron-withdrawing cyano group; potential for unique electronic interactions.
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Phenyl, Thiophen-3-yl Methyl C₂₅H₂₄N₂O₅S Demonstrated enantioselectivity; used in chiral synthesis (melting point: 152–159°C).

Structural and Functional Insights:

Electron-Withdrawing Groups (Fluoro, Chloro, Cyano): These substituents modify electronic density, affecting hydrogen bonding and binding to biological targets. For example, the 4-fluorophenyl analog () may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation . Aromatic vs. Heteroaromatic Substituents: The thiophene-containing compound () demonstrates how heterocyclic groups can influence π-π stacking interactions and solubility .

Ester Group Variations :

  • Methyl esters (e.g., target compound, ) generally confer lower molecular weight and reduced lipophilicity compared to ethyl esters (), which may impact bioavailability and pharmacokinetics .

Synthesis and Characterization :

  • Similar compounds are synthesized via cyclocondensation or multi-step organic reactions, with structural confirmation relying on NMR, IR, and X-ray crystallography (e.g., SHELX programs for crystallographic refinement ).
  • The target compound’s synthesis would likely follow analogous routes, with modifications to incorporate the 3,4-dimethylphenyl carbamoyl group.

Biological Relevance: Dihydropyridones are intermediates in alkaloid synthesis (e.g., indolizidines, quinolizidines) with reported antimicrobial, anticancer, and neuroactive properties .

Biological Activity

Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, a compound belonging to the tetrahydropyridine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Tetrahydropyridine derivatives have shown significant antibacterial properties. For instance, certain derivatives demonstrated inhibition against Streptococcus pyogenes and Moraxella catarrhalis with IC50 values around 256 µg/mL .
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their ability to act as TRPV1 antagonists, which are crucial in pain perception and inflammatory responses. Some derivatives have shown potent activity with IC50 values as low as 24 nM .
  • Anticancer Potential : Recent studies have highlighted the anticancer properties of tetrahydropyridine derivatives. Specific compounds have exhibited significant antiproliferative effects against various cancer cell lines, including SK-N-SH (IC50 = 11 ± 1.3 µM) and A549 (IC50 = 58 ± 4.1 µM) .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : By acting on TRPV1 receptors and potentially other targets, it may modulate pain and inflammatory responses.
  • Antioxidant Activity : Some studies suggest that tetrahydropyridine derivatives exhibit antioxidant properties that can mitigate oxidative stress in various biological systems .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various tetrahydropyridine derivatives against common pathogens. The results indicated that certain modifications to the tetrahydropyridine structure significantly enhanced antibacterial activity.

CompoundPathogenIC50 (µg/mL)
Compound AS. pyogenes256
Compound BM. catarrhalis256

Case Study 2: Anti-inflammatory Activity

Research on TRPV1 antagonism revealed that a specific derivative of the compound showed remarkable inhibition at nanomolar concentrations.

CompoundTRPV1 IC50 (nM)
Compound C24 ± 2

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines demonstrated varying degrees of antiproliferative activity among different tetrahydropyridine derivatives.

CompoundCell LineIC50 (µM)
Compound DSK-N-SH11 ± 1.3
Compound EA54958 ± 4.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(3,4-dimethylphenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

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